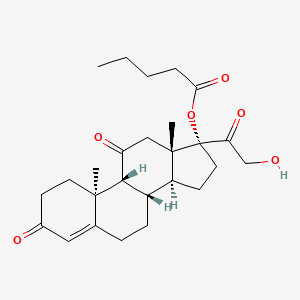

Cortison-17-Valerat

Übersicht

Beschreibung

Cortisone 17-Valerate, also known as Hydrocortisone Valerate, is a corticosteroid used to treat inflammatory and pruritic corticosteroid-responsive dermatoses . It is a cortisone-like medicine or steroid .

Synthesis Analysis

The synthesis of Cortisone 17-Valerate involves several steps. The discovery of the therapeutic properties of the adrenal hormone 17-hydroxy-II-dehydrocorticosterone, otherwise known as Kendall’s Compound E, Reichstein’s Substance F, or simply as Cortisone, has led to investigations aimed at the synthesis of this substance . The synthesis of cortisone from ergosterol was reviewed in Woodward’s 1951 “total” synthesis of cortisone .Molecular Structure Analysis

The molecular structure of Cortisone 17-Valerate is characterized by its chemical formula C26H38O6 . The average weight of the molecule is 446.5763 . The structure of Cortisone 17-Valerate solvates was determined by X-ray diffraction analysis .Chemical Reactions Analysis

The interaction of acyl derivatives of carbocyclic alcohols of steroid structure with nitrogenous bases in the ion source of a “direct analysis in real time” (DART) mass spectrometer was studied . The protonation of esters in the DART plasma is accompanied by the elimination of a corresponding acid .Wissenschaftliche Forschungsanwendungen

Dermatologische Anwendungen

Cortison-17-Valerat, wie andere Kortikosteroide auch, wird in der Dermatologie häufig aufgrund seiner entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt. Es hat sich gezeigt, dass es bei der Behandlung von Erkrankungen wie atopisches Ekzem, lokalisiertes Vitiligo, Psoriasis (sowohl Kopfhaut als auch nicht-Kopfhaut), chronischem Handekzem und lokalisiertem bullösem Pemphigoid wirksam ist .

Epidermale Zielsetzung

Forschungen zeigen, dass Kortikosteroide, einschließlich Verbindungen, die this compound ähneln, effektiv auf die Epidermis gezielt werden können, wenn sie in feste Lipid-Nanopartikel eingeschlossen sind. Diese Methode verbessert die Wechselwirkung des Arzneimittels mit der Hautoberfläche, was möglicherweise zu verbesserten Behandlungsergebnissen bei verschiedenen Hauterkrankungen führt .

Potenz und Marktdominanz

Seit seiner Entwicklung wurde this compound für seine Potenz anerkannt, die deutlich höher ist als die von Hydrocortison. Dies hat zu seiner weitverbreiteten Verwendung und Dominanz auf dem Markt geführt, insbesondere bei der Behandlung schwererer dermatologischer Erkrankungen .

Wirkmechanismus

Target of Action

Cortisone 17-Valerate, also known as Hydrocortisone valerate, primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Mode of Action

Cortisone 17-Valerate binds to the cytosolic glucocorticoid receptor. After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction triggers a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects .

Biochemical Pathways

The action of Cortisone 17-Valerate affects several biochemical pathways. It suppresses cell-mediated immunity by inhibiting genes that code for the cytokines IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is the inhibition of the IL-2 gene . This reduced cytokine production limits T cell proliferation .

Pharmacokinetics

The pharmacokinetics of Cortisone 17-Valerate, like other corticosteroids, can vary significantly from patient to patient . It’s known that the extent of percutaneous absorption of topical corticosteroids is determined by many factors, including the vehicle and the integrity of the epidermal barrier .

Result of Action

The result of Cortisone 17-Valerate’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It is also used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .

Action Environment

The action, efficacy, and stability of Cortisone 17-Valerate can be influenced by various environmental factors. For example, the integrity of the epidermal barrier can affect the extent of percutaneous absorption of topical corticosteroids

Safety and Hazards

Cortisone 17-Valerate is suspected of causing cancer (H351). Precautions include wearing protective gloves, clothing, eye protection, and using personal protective equipment as required . In case of accidental exposure, it is advised to move the victim into fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical advice .

Biochemische Analyse

Biochemical Properties

Cortisone 17-Valerate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor, which then translocates to the cell nucleus and influences gene expression. This interaction modulates the transcription of anti-inflammatory proteins and suppresses the expression of pro-inflammatory cytokines. Additionally, Cortisone 17-Valerate interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which converts active cortisol to its inactive form, cortisone .

Cellular Effects

Cortisone 17-Valerate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, it reduces the production of inflammatory mediators and cytokines, thereby suppressing the immune response. In skin cells, Cortisone 17-Valerate reduces inflammation and promotes healing by decreasing the proliferation of keratinocytes and fibroblasts .

Molecular Mechanism

The molecular mechanism of Cortisone 17-Valerate involves its binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding regulates the transcription of genes involved in anti-inflammatory and immunosuppressive responses. Cortisone 17-Valerate also inhibits the activity of phospholipase A2, reducing the production of arachidonic acid and subsequent inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cortisone 17-Valerate change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to Cortisone 17-Valerate can lead to reduced cellular function, including decreased cell proliferation and altered gene expression. In vitro studies have shown that prolonged use of Cortisone 17-Valerate can result in skin atrophy and reduced immune cell function .

Dosage Effects in Animal Models

The effects of Cortisone 17-Valerate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and suppresses immune responses without significant adverse effects. At high doses, Cortisone 17-Valerate can cause toxic effects, including adrenal suppression, osteoporosis, and increased susceptibility to infections. Threshold effects have been observed, where the therapeutic benefits plateau, and adverse effects become more pronounced with increasing doses .

Metabolic Pathways

Cortisone 17-Valerate is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 3A4. The metabolic process involves the conversion of Cortisone 17-Valerate to its active form, cortisol, and its subsequent inactivation to cortisone. This metabolic pathway is crucial for regulating the levels of active corticosteroids in the body and maintaining homeostasis .

Transport and Distribution

Cortisone 17-Valerate is transported and distributed within cells and tissues through various mechanisms. It binds to corticosteroid-binding globulin in the bloodstream, which facilitates its transport to target tissues. Within cells, Cortisone 17-Valerate can diffuse across cell membranes and bind to intracellular receptors. Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Cortisone 17-Valerate is primarily in the cytoplasm and nucleus. Upon entering the cell, it binds to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it exerts its effects on gene expression. The activity and function of Cortisone 17-Valerate are influenced by its localization within these cellular compartments .

Eigenschaften

IUPAC Name |

[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-19,23,27H,4-12,14-15H2,1-3H3/t18-,19-,23-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUOHJKKWYWJDZ-XQRDILLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@@H]3[C@H]2CCC4=CC(=O)CC[C@@]34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

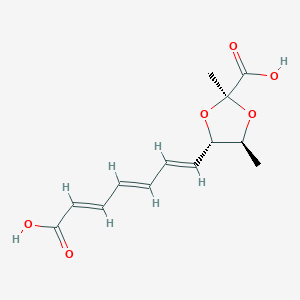

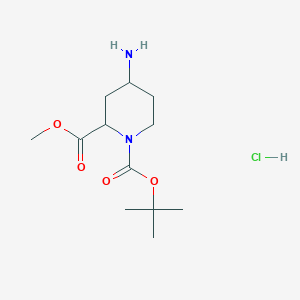

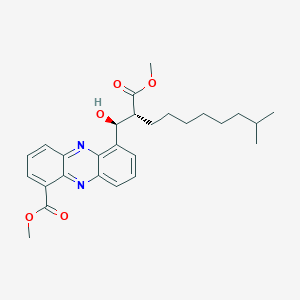

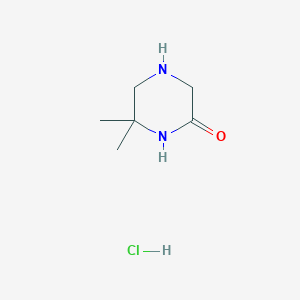

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate](/img/structure/B1487346.png)

![2-[1-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol hydrochloride](/img/structure/B1487348.png)

![5-(Cyclohexylmethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1487351.png)

![4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1487352.png)

![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B1487357.png)

![2-(6-Chloro-3-pyridazinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1487358.png)

![7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487360.png)